4-(Thiazol-2-yl)butanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
4-(1,3-thiazol-2-yl)butanal |
InChI |
InChI=1S/C7H9NOS/c9-5-2-1-3-7-8-4-6-10-7/h4-6H,1-3H2 |
InChI Key |
GYDFKRNEFKQYLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCCC=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Thiazol 2 Yl Butanal and Its Structural Congeners
Precursor Synthesis and Functional Group Introduction
The assembly of 4-(Thiazol-2-yl)butanal logically begins with the synthesis of its core components: the thiazole (B1198619) ring and a suitable butanal chain equivalent. These precursors are then combined in subsequent steps.
The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and versatile methods for constructing the thiazole ring. scispace.com The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). nih.govresearchgate.net This method has been extensively modified to improve yields, shorten reaction times, and employ more environmentally benign conditions. scispace.comnih.gov
Modern variations often utilize one-pot, multi-component procedures. For instance, researchers have developed efficient syntheses of Hantzsch thiazole derivatives by reacting α-haloketones, thiourea, and various aldehydes under solvent-free conditions or with the aid of reusable catalysts like silica-supported tungstosilicic acid. nih.govresearchgate.net These greener methods can proceed via conventional heating or ultrasonic irradiation, often resulting in good to excellent yields (79-90%). nih.govresearchgate.net The choice of reactants allows for the introduction of various substituents onto the thiazole ring, although for the synthesis of the parent thiazole ring needed for this compound, simpler, unsubstituted precursors would be used.
The reaction mechanism typically proceeds through the initial formation of an intermediate by the reaction of the α-haloketone and thiourea, which then undergoes cyclocondensation. nih.gov
Table 1: Selected Modern Variations of the Hantzsch Thiazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| α-Haloketones, Thiourea, o-Hydroxybenzaldehyde | Solvent-free, grinding | Substituted Thiazoles | High | scispace.comresearchgate.net |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid, EtOH/Water, Ultrasonic irradiation | Functionalized Thiazoles | 79-90 | nih.gov |
| Substituted Phenacyl Bromide, Thiourea | Ethanol (B145695), stirring at room temp. | 2-Amino-4-arylthiazoles | Good | researchgate.net |
Preparation of Butanal Chain Equivalents
In retrosynthetic analysis, a molecule is deconstructed into hypothetical charged fragments called synthons, which correspond to real-world synthetic equivalents. wikipedia.org For the butanal side chain of this compound, the key synthon is a four-carbon chain with an electrophilic or nucleophilic character at one end and a latent aldehyde at the other.
Common synthetic equivalents for a butanal synthon include:
Protected 4-halobutanal: A reagent such as 4-bromobutanal, where the aldehyde functionality is protected as an acetal (B89532) (e.g., a diethyl acetal), prevents self-condensation and unwanted reactions. The protecting group can be removed in a final step via acid hydrolysis.
Butan-1,4-diol derivatives: Butan-1,4-diol can be mono-protected and the remaining alcohol oxidized to the aldehyde. Alternatively, one alcohol can be converted into a leaving group (like a tosylate or halide) to facilitate coupling reactions.
Butenal Hydrogenation: Butanals can be produced through the catalytic hydrogenation of butenals (like crotonaldehyde). google.com Processes using catalysts like palladium nanoparticles on silica-based foams have shown high selectivity and yield (>99%) for this transformation under mild conditions. google.com
Primary Alcohol Oxidation: The butanal moiety can be generated at the end of a synthetic sequence by the mild oxidation of a primary alcohol, 4-(thiazol-2-yl)butan-1-ol. Reagents such as 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with an oxidant like sodium hypochlorite (B82951) provide a selective method for converting primary alcohols to aldehydes with high yields. orgsyn.org
C-C Bond Forming Reactions for Aldehyde Integration
Connecting the butanal side chain to the C-2 position of the thiazole ring is the critical step in the synthesis. This can be achieved through several powerful C-C bond-forming strategies.
Carbonylation reactions are highly effective for introducing a carbonyl group into a molecule using carbon monoxide (CO) or a CO surrogate. sioc-journal.cnthieme-connect.com This strategy is a powerful tool for synthesizing heterocycles. mdpi.com A plausible route to this compound involves the carbonylation of a 2-substituted thiazole precursor.
For example, a 2-halothiazole could be subjected to a palladium-catalyzed carbonylative coupling reaction. rsc.org Depending on the reaction partners, this can lead directly to aldehydes or to intermediates like esters or amides that can be subsequently converted to the target aldehyde. The use of various transition metals like palladium, rhodium, or iridium, along with CO gas or surrogates such as formates or aldehydes, allows for the efficient synthesis of carbonyl-containing compounds under relatively mild conditions. sioc-journal.cn Palladium iodide (PdI2) in conjunction with potassium iodide (KI) has proven to be a versatile catalytic system for the carbonylation of functionalized substrates. chim.it
Transition-metal catalyzed cross-coupling reactions are a dominant strategy for forming C-C bonds in modern organic synthesis. rsc.org To attach the butanal chain, a 2-halothiazole (e.g., 2-bromothiazole) can be coupled with an organometallic reagent containing the four-carbon chain.
Common cross-coupling strategies include:
Suzuki Coupling: Reaction of 2-bromothiazole (B21250) with a boronic acid or ester derivative of the butanal chain.
Stille Coupling: Coupling with an organotin reagent.
Negishi Coupling: Coupling with an organozinc reagent.
Direct C-H Functionalization: An increasingly popular and atom-economical approach is the direct functionalization of the thiazole C-H bond. nih.gov Palladium-catalyzed reactions can activate the C-2 C-H bond of a thiazole, allowing for direct coupling with an alkyl halide. researchgate.netbeilstein-journals.org These methods avoid the pre-functionalization of the thiazole ring, streamlining the synthesis.
Table 2: Representative Transition-Metal Catalyzed Reactions for Heterocycle Functionalization
| Reaction Type | Catalyst System | Substrates | Key Features | Reference |
| Dehydrogenative Heck Coupling | Pd(OAc)2/CuCl/Cu(OAc)2·H2O | N-heteroarenes, Alkenes | Direct alkenylation of heterocycles | nih.gov |
| C-H Arylation | Palladium/Copper catalyst, nBu4NF | Thiazole, Aryl halides | Forms C-C bond at the 2-position | researchgate.net |
| Oxidative Heck Coupling | Pd(II) | Thiazole-4-carboxylates, Acrylates | No ligand or acidic additives required | nih.gov |
Nucleophilic Addition Strategies
An alternative approach involves rendering the C-2 position of the thiazole ring nucleophilic. This can be achieved by treating thiazole with a strong base, such as n-butyllithium (n-BuLi), to generate 2-lithiothiazole. This potent nucleophile can then react with an electrophilic butanal synthon. libretexts.org
The reaction of 2-lithiothiazole with a protected 4-halobutanal would directly install the desired carbon skeleton. A subsequent deprotection step would then reveal the aldehyde. Another powerful method involves the reaction of the organolithium or a corresponding Grignard reagent (2-thiazolylmagnesium bromide) with an epoxide, such as 1,2-epoxybutane. libretexts.orgbyjus.com This reaction opens the epoxide ring to form an alcohol, which can then be oxidized to the target aldehyde. Grignard reagents are well-known for their ability to add to carbonyl groups and other electrophiles, making them highly valuable in constructing carbon frameworks. byjus.comyoutube.com
Direct nucleophilic attack is a cornerstone of forming C-X bonds and constructing heterocycles, sometimes proceeding without the need for a metal catalyst. acs.orgresearchgate.net The high reactivity of organometallic reagents like Grignard and organolithium compounds necessitates the use of dry, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgbeyondbenign.org
Optimization of Reaction Conditions and Process Chemistry
The efficiency and selectivity of chemical reactions are paramount in both academic and industrial settings. This section explores the critical parameters that influence the synthesis of this compound and related structures, including catalyst choice, solvent effects, temperature, and pressure.
Catalyst Screening and Performance Evaluation
The selection of an appropriate catalyst is crucial for maximizing the yield and purity of the desired product. While some syntheses of thiazole derivatives can proceed without a catalyst, particularly under ultrasonic irradiation, the use of catalysts is often essential for achieving high efficiency. mdpi.com
For instance, in the Hantzsch thiazole synthesis, a classic method for preparing thiazoles, various catalysts have been explored. mdpi.com Silica-supported tungstosilicic acid has been demonstrated as an effective and reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, leading to high yields (79–90%). mdpi.com The performance of such catalysts is evaluated based on several metrics, including reaction time, yield, and the ability to be recycled and reused.
In other catalytic systems, such as the synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones, silica-supported Preyssler nanoparticles have been utilized effectively. scispace.com The development of dual-atom heterogeneous catalysts, like Pt2/mpg-C3N4, has also shown excellent performance in selective hydrogenation reactions, which can be relevant for the synthesis of precursors to this compound. nih.gov The evaluation of these catalysts often involves comparing their activity and selectivity against established catalysts or catalyst-free conditions. researchgate.netnih.govresearchgate.net
Interactive Table: Catalyst Performance in Thiazole Synthesis
| Catalyst | Reaction Type | Yield (%) | Key Advantages |
|---|---|---|---|
| Silica-supported tungstosilicic acid | Hantzsch thiazole synthesis | 79-90 | Reusable, green method. mdpi.com |
| Silica-supported Preyssler nanoparticles | Quinazolinone synthesis | - | Effective in water and ethanol. scispace.com |
| Pt2/mpg-C3N4 | Selective hydrogenation | >99 | High conversion and selectivity. nih.gov |
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can significantly impact the rate, yield, and selectivity of a chemical reaction. arabjchem.orgarabjchem.org In the synthesis of thiazole derivatives, a range of solvents has been investigated, from polar protic solvents like water and ethanol to polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). mdpi.comarabjchem.org
For example, in the synthesis of N-(4-arylthiazol-2-yl)hydrazones under ultrasonic irradiation, water was found to be the superior solvent, leading to a 90% yield in 50 minutes. In contrast, solvents like ethanol, 2-propanol, acetonitrile, and dichloromethane (B109758) resulted in yields not exceeding 65% in the same timeframe. mdpi.com Similarly, the synthesis of 4-(pyren-1-yl)thiazol-2-amine was successfully carried out in refluxing ethanol, affording a high yield of 91%. arabjchem.orgarabjchem.org
The polarity and protic or aprotic nature of the solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction pathway and outcome. repositorioinstitucional.mx In some cases, solvent-free conditions, often facilitated by mechanochemical methods like ball-milling, can offer a greener alternative and enhance reaction selectivity. beilstein-journals.org
Interactive Table: Solvent Effects on Thiazole Derivative Synthesis
| Solvent | Reaction | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| Water | N-(4-arylthiazol-2-yl)hydrazone synthesis (ultrasound) | 90 | 50 min | mdpi.com |
| Ethanol | N-(4-arylthiazol-2-yl)hydrazone synthesis (ultrasound) | <65 | 50 min | mdpi.com |
| Ethanol | 4-(pyren-1-yl)thiazol-2-amine synthesis | 91 | 2 h | arabjchem.orgarabjchem.org |
| 1-Butanol | Hantzsch thiazole derivative synthesis | - | - | mdpi.com |
Temperature and Pressure Parameterization
Temperature and pressure are critical parameters that are often optimized to enhance reaction rates and yields. In the synthesis of thiazole derivatives, reactions are frequently conducted under reflux conditions, indicating the importance of elevated temperatures. mdpi.comarabjchem.orgarabjchem.org
For instance, the synthesis of 4-(pyren-1-yl)thiazol-2-amine involves refluxing in ethanol for 2 hours. arabjchem.orgarabjchem.org In other cases, specific temperature ranges are found to be optimal. For the synthesis of N-(4-arylthiazol-2-yl)hydrazones in water, an increase in temperature from 25 to 45 °C led to a decrease in yield, suggesting that lower temperatures are more favorable for this particular reaction under ultrasonic conditions. mdpi.com Conversely, for other ultrasound-assisted syntheses, increasing the temperature from 30 °C to 50 °C improved the yield. mdpi.com
Pressure can also be a significant factor, particularly in reactions involving gases, such as hydrogenation. The selective hydrogenation of benzaldehyde, a reaction analogous to potential precursor syntheses for this compound, was optimized at 8 MPa. nih.gov
Yield Enhancement and Purity Control Methodologies
Maximizing the yield of the desired product while maintaining high purity is a central goal of process chemistry. Several strategies are employed to achieve this in the synthesis of this compound and its congeners.
Purification techniques are crucial for obtaining the final product in high purity. Common methods include recrystallization from appropriate solvents, such as ethanol, and column chromatography. scispace.comnih.gov The choice of purification method depends on the physical and chemical properties of the target compound and any impurities present. For instance, in the synthesis of 4-(pyren-1-yl)thiazol-2-amine, the crude product was washed with a sodium bicarbonate solution before filtration and drying. arabjchem.org
Stereochemical Control in Asymmetric Synthesis (if applicable for derivatives)
The synthesis of chiral molecules, where a molecule can exist as non-superimposable mirror images (enantiomers), is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. nih.gov While this compound itself is achiral, its derivatives can possess stereocenters, making stereochemical control a critical aspect of their synthesis.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials from the "chiral pool". nih.govacs.org
For example, the asymmetric synthesis of chiral thiazole-containing building blocks has been achieved through modified Hantzsch methods that prevent epimerization (the loss of stereochemical integrity at a chiral center). researchgate.net Organocatalysis has also emerged as a powerful tool for constructing complex molecules with high stereoselectivity. nih.gov The development of chiral thiourea derivatives as organocatalysts highlights their significance in asymmetric synthesis. mdpi.com
In the context of producing enantiomerically pure derivatives of this compound, a synthetic route would need to incorporate a step that introduces the desired chirality. This could involve, for instance, the asymmetric reduction of a ketone precursor or the alkylation of a chiral enolate. The choice of chiral catalyst or auxiliary would be crucial in determining the enantiomeric excess (a measure of the purity of the desired enantiomer) of the final product. mdpi.com
Rigorous Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the carbon-hydrogen framework of a molecule.
¹H NMR Spectral Analysis
The proton NMR spectrum of 4-(Thiazol-2-yl)butanal is predicted to display distinct signals corresponding to each unique proton environment in the molecule. The aldehyde proton (H1) is expected to appear furthest downfield, typically around δ 9.8 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons (H2). The two protons on the thiazole (B1198619) ring (H4' and H5') are anticipated to resonate in the aromatic region, with characteristic chemical shifts and a doublet splitting pattern arising from their mutual coupling. The aliphatic chain protons (H2, H3, H4) would present as multiplets in the upfield region, with their specific chemical shifts influenced by their proximity to the electron-withdrawing aldehyde group and the heterocyclic thiazole ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H1 (-CHO) | ~9.80 | Triplet (t) | ~1.8 | 1H |
| H5' (Thiazole) | ~7.75 | Doublet (d) | ~3.2 | 1H |
| H4' (Thiazole) | ~7.25 | Doublet (d) | ~3.2 | 1H |
| H4 (-CH₂-Thiazole) | ~3.20 | Triplet (t) | ~7.0 | 2H |
| H2 (-CH₂-CHO) | ~2.80 | Triplet (t) | ~7.2 | 2H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The aldehyde carbonyl carbon (C1) is the most deshielded, predicted to appear around δ 202 ppm. The carbons of the thiazole ring (C2', C4', C5') would resonate in the range of δ 115-170 ppm. The three aliphatic carbons (C2, C3, C4) are expected in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (CHO) | ~202.5 |
| C2' (Thiazole) | ~168.0 |
| C5' (Thiazole) | ~143.5 |
| C4' (Thiazole) | ~119.0 |
| C2 (CH₂-CHO) | ~43.5 |
| C4 (CH₂-Thiazole) | ~32.0 |
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation
To unequivocally confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the coupling between the aldehyde proton (H1) and the adjacent methylene protons (H2), and sequential correlations along the butyl chain (H2 with H3, and H3 with H4). A correlation between the thiazole protons H4' and H5' would also be observed.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would confirm, for example, that the proton signal at ~9.80 ppm is attached to the carbon at ~202.5 ppm. Each aliphatic and aromatic proton signal would show a cross-peak with its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule. Expected key correlations would include the H4 protons of the butyl chain showing a correlation to the C2' and C4' carbons of the thiazole ring, confirming the attachment point. Additionally, the aldehyde proton (H1) would show correlations to C2 and C3, further solidifying the structure of the aliphatic chain.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₉NOS), the calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) validates the proposed molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Expected Found m/z |
|---|
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the aldehyde and thiazole functionalities.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak |
| C=O Stretch | Aldehyde (-CHO) | ~1725 | Strong |
| C-H Stretch | Aliphatic (CH₂) | 2960-2850 | Medium |
| C=N / C=C Stretch | Thiazole Ring | 1650-1500 | Medium-Weak |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring acts as a chromophore, and its π → π* transitions are expected to result in absorption in the ultraviolet region. Simple 2-alkylthiazoles typically exhibit an absorption maximum (λ_max) around 230-240 nm.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many complex thiazole-containing systems are known to be fluorescent, simple, non-rigid structures like this compound are not expected to exhibit significant fluorescence. The absorbed energy is more likely to be dissipated through non-radiative pathways such as vibrational relaxation and internal conversion. Therefore, a low fluorescence quantum yield would be anticipated for this compound.
Table 5: Compound Names Mentioned
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structural Conformation (if applicable to derivatives)
While the crystal structure of this compound itself is not extensively reported in the literature, X-ray crystallography has been instrumental in elucidating the three-dimensional conformations of various thiazole derivatives. These studies provide valuable insights into the molecular geometry, bond angles, and intermolecular interactions that govern the solid-state packing of compounds containing the thiazole moiety. The analysis of these derivatives offers a foundational understanding of the structural characteristics that can be extrapolated to related molecules such as this compound.
In contrast, the crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one demonstrates a nearly coplanar arrangement between the pyrazole (B372694) and benzothiazole (B30560) ring systems, with an interplanar angle of just 3.31 (7)°. nih.gov This planarity facilitates close intramolecular contacts, such as an S1⋯O1 distance of 2.9797 (10) Å. nih.gov Such interactions are crucial in stabilizing the molecular conformation and influencing the crystal packing.
The solid-state arrangement of these molecules is further dictated by a network of intermolecular hydrogen bonds. In the case of (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid, molecules are linked by O—H⋯N hydrogen bonds, which form supramolecular ribbons with C 1 1(9) chain motifs. nih.gov Similarly, the packing of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one is characterized by the carbonyl oxygen acting as an acceptor for four weak C—H donors. nih.gov
The crystallographic data for various thiazole derivatives are summarized in the interactive table below, providing a comparative overview of their key structural parameters.
| Compound Name | Crystal System | Space Group | Key Dihedral Angles (°) | Reference |
| (Z)-4-{[4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid | Orthorhombic | P212121 | Thiazole/Benzene: 88.29 (11) | nih.gov |
| 4-(Benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | - | - | Pyrazole/Benzothiazole: 3.31 (7) | nih.gov |
| 2-(4-(4-Bromophenyl)thiazol-2-yl)isoindoline-1,3-dione | Monoclinic | P21/c | - | researchgate.net |
| (4R)-Methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate | Orthorhombic | P2221 | - | scilit.com |
These examples underscore the power of X-ray crystallography in providing precise structural information on complex organic molecules. The conformational flexibility of the side chains attached to the thiazole ring, coupled with the potential for various intermolecular interactions, leads to a rich diversity in the observed solid-state structures. This data is fundamental for understanding structure-property relationships and for the rational design of new materials and therapeutic agents based on the thiazole scaffold.
Systematic Derivatization and Structure Modification Strategies for Biological and Chemical Exploration
Modifications on the Thiazole (B1198619) Ring System
The hydrogen atoms at positions 4 and 5 of the thiazole ring are susceptible to substitution, which can be leveraged to modulate the compound's activity. ekb.eg Electrophilic substitution reactions typically occur at these positions, while nucleophilic attack is more common at the C-2 position. researchgate.net The introduction of different functional groups can alter the molecule's steric and electronic profile. For instance, adding electron-withdrawing groups like nitro (-NO2) or electron-donating groups like methoxy (B1213986) (-OCH3) has been shown to be beneficial for the activity of some thiazole derivatives. nih.gov
A common method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of α-halocarbonyl compounds with thiourea (B124793) or thioamides. ekb.egnih.gov This method could be adapted to produce derivatives of 4-(thiazol-2-yl)butanal with various substituents on the thiazole ring.
Table 1: Potential Substitution Patterns on the Thiazole Ring
| Position on Thiazole Ring | Type of Substituent | Potential Effect on Properties |
|---|---|---|
| C4 or C5 | Halogens (e.g., -Cl, -Br) | Altered lipophilicity and electronic density |
| C4 or C5 | Alkyl/Aryl groups | Increased steric bulk, modified binding interactions |
| C4 or C5 | Nitro group (-NO2) | Strong electron-withdrawing effect |
Functionalization of the Butanal Side Chain
The butanal side chain offers a reactive aldehyde group and a flexible alkyl chain, both of which are prime targets for chemical modification.
The aldehyde functional group is a highly versatile chemical handle that can undergo a wide range of transformations to create a diverse library of derivatives.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(thiazol-2-yl)butanoic acid, using standard oxidizing agents. This introduces an acidic moiety capable of forming salts or participating in hydrogen bonding.
Reduction: The aldehyde can be reduced to the primary alcohol, 4-(thiazol-2-yl)butan-1-ol. This transformation changes the electronic nature and polarity of the side chain.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent yields corresponding secondary or tertiary amines. This is a powerful method for introducing nitrogen-containing functional groups.
Condensation Reactions: The aldehyde can react with nucleophiles such as hydrazines or thiosemicarbazides to form hydrazones or thiosemicarbazones. niscpr.res.in This reaction is a cornerstone for creating larger, hybrid molecules. For example, reacting the aldehyde with thiosemicarbazide (B42300) is a key step in synthesizing more complex thiazole-containing structures. niscpr.res.in
Table 2: Common Transformations of the Aldehyde Group
| Reaction Type | Reagent Class | Resulting Functional Group |
|---|---|---|
| Oxidation | Oxidizing Agent (e.g., Jones' Reagent) | Carboxylic Acid (-COOH) |
| Reduction | Reducing Agent (e.g., NaBH4) | Alcohol (-CH2OH) |
| Reductive Amination | Amine (R-NH2) + Reducing Agent | Secondary Amine (-CH2-NH-R) |
| Hydrazone Formation | Hydrazine (R-NH-NH2) | Hydrazone (-CH=N-NH-R) |
Altering the length and branching of the four-carbon side chain can impact the molecule's flexibility and how it fits into a biological target. Synthesizing analogs with shorter (propanal) or longer (pentanal) chains, or introducing alkyl branches (e.g., at the alpha or beta position to the aldehyde), allows for a systematic exploration of the spatial requirements of a target binding site. Such modifications are crucial for optimizing the pharmacokinetic profile of a lead compound.
Synthesis of Hybrid Molecules and Conjugates
Molecular hybridization is a modern strategy in drug discovery that combines two or more different pharmacophores into a single molecule. ekb.egnih.gov This approach can lead to compounds with enhanced efficacy, reduced drug resistance, or a better toxicity profile. nih.govacs.org The aldehyde group of this compound is an ideal anchor point for synthesizing such hybrids.
By forming an imine or hydrazone linkage, the this compound moiety can be conjugated with other heterocyclic systems known for their biological activity, such as pyrazole (B372694), pyrazoline, or triazole. nih.govnih.govnih.gov For example, studies have shown the successful synthesis of thiazole-pyrazole hybrids by condensing a pyrazole-4-carbaldehyde with a thiazole-containing hydrazine. nih.gov This strategy creates a unified bioactive scaffold that may exhibit synergistic biological potentials. acs.org The resulting hybrid molecules have shown a wide range of medicinal properties, including anticancer and antimicrobial activities. nih.gov
Table 3: Examples of Hybridization Strategies
| Linked Moiety | Linkage Type | Potential Biological Target Class |
|---|---|---|
| Pyrazole | Hydrazone | Apoptosis Inducers nih.gov |
| Pyrazoline | Imine/Thioamide | Antimicrobial Agents ekb.egnih.gov |
| Triazole | Imine/Thioamide | Antimicrobial Agents acs.org |
In Vitro Biological Activity Profiling and Mechanistic Investigations
Antimicrobial Activity Assessments
Thiazole-containing compounds are recognized for their potential as antimicrobial agents, demonstrating efficacy against a spectrum of bacteria and fungi. researchgate.netnih.govnbinno.com The unique amphiphilic nature of some thiazole (B1198619) derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov Their effectiveness is often attributed to the substitution patterns on the thiazole ring. mdpi.com For instance, certain 2,4-disubstituted thiazole derivatives, particularly those with a trichlorophenyl moiety, have shown considerable inhibitory effects against a range of bacteria including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com
Hybrid molecules combining the thiazole nucleus with other active pharmacophores, such as sulfonamides, have also been developed. rsc.org Some of these hybrid compounds exhibit potent activity, with one isopropyl-substituted derivative showing a low Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against S. aureus and Achromobacter xylosoxidans. rsc.org Similarly, pyridinyl thiazole ligands and their cobalt complexes have shown antibacterial properties, with the ligand displaying MIC values of 50 µg/mL against Salmonella typhi and 200 µg/mL against E. coli. jchemrev.com
The introduction of multiple thiazole rings within a single molecule has been shown to enhance therapeutic activity, sometimes resulting in potency greater than reference antibiotics. mdpi.com
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzothiazole (B30560) ethyl urea derivatives | S. pneumoniae ATCC 49619 | 0.008 | nih.gov |
| Benzothiazole ethyl urea derivatives | S. epidermidis ATCC 1228 | 0.03 | nih.gov |
| Benzothiazole ethyl urea derivatives | S. pyogenes ATCC 51339 | 0.06 | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamide derivative | S. aureus | 3.9 | rsc.org |
| N-(thiazol-2-yl)benzenesulfonamide derivative | A. xylosoxidans | 3.9 | rsc.org |
| Pyridinyl thiazole ligand | S. typhi | 50 | jchemrev.com |
| Pyridinyl thiazole ligand | E. coli | 200 | jchemrev.com |
| 2-Aminothiazole derivative | P. aeruginosa | 375 | jchemrev.com |
Antifungal Efficacy against Pathogenic Fungi
The thiazole scaffold is a key component in a variety of antifungal agents. nbinno.com Derivatives have shown potent activity against a range of pathogenic fungi, including various Candida species. nih.govnih.gov A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against 30 clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov These values are comparable or even superior to the activity of nystatin. nih.govnih.gov The minimal fungicidal concentration (MFC) values for these compounds were typically 2- to 4-fold higher than their MICs. nih.gov
Another study identified (4-phenyl-1,3-thiazol-2-yl) hydrazine as a high-efficiency, broad-spectrum antifungal agent. frontiersin.org This compound exhibited MICs between 0.0625 and 4 µg/mL against pathogenic fungi and was effective at inhibiting biofilm formation in C. albicans at a concentration of 0.5 µg/mL. frontiersin.org Furthermore, novel thiazole-containing triazole derivatives have been synthesized that show potent and well-balanced in vitro activities against various clinically isolated pathogenic fungi. nih.gov
Table 2: Antifungal Activity of Selected Thiazole Derivatives against Candida albicans
| Compound Class | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | 0.008 - 7.81 | 0.015 - 31.25 | nih.gov |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine | 0.0625 - 4 | Not Reported | frontiersin.org |
| Thiazole-based thiazolidinone derivative (43d) | 15.3 (µM) | Not Reported | jchemrev.com |
Mechanisms of Action on Microbial Targets
The antimicrobial activity of thiazole derivatives stems from their ability to interfere with various essential microbial processes. nih.govnbinno.com One of the key mechanisms involves the inhibition of type II topoisomerase enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and chromosome segregation. nih.gov For example, certain benzothiazole ethyl urea compounds potently inhibit the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the low nanomolar range (0.0033 to 0.046 μg/mL). nih.gov
Another proposed mechanism is the disruption of the microbial cell membrane. The amphiphilic character of some thiazole derivatives allows them to embed within the cell membrane, leading to a loss of integrity, leakage of cellular contents, and ultimately, cell death. mdpi.com For antifungal thiazoles, the mechanism may involve interference with the fungal cell wall structure or the cell membrane. nih.govnih.gov The antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine has been shown to induce oxidative damage in C. albicans by increasing intracellular reactive oxygen species (ROS), which leads to significant DNA damage and cell death. frontiersin.org
Enzyme Inhibition Studies
Beyond their antimicrobial properties, thiazole derivatives are known to inhibit various enzymes implicated in different pathological conditions.
Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)
Thiazole derivatives have emerged as potent inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which are key targets in the management of type-2 diabetes. nih.gov A series of thiazole-based carbohydrazide derivatives showed significant α-amylase inhibitory activity, with many compounds having IC₅₀ values in the low micromolar range (1.709 to 3.049 µM), comparable to the standard drug acarbose (IC₅₀ = 1.637 µM). researchgate.netmonash.edu
Similarly, various thiazole derivatives have demonstrated excellent α-glucosidase inhibitory potential. nih.gov One study reported a series of 21 derivatives with IC₅₀ values ranging from 18.23 to 424.41 µM, with two compounds showing significantly better inhibition than acarbose (IC₅₀ = 38.25 µM). nih.gov Hybrid molecules, such as benzimidazole-based thiazoles and coumarin-linked thiazoles, have also been synthesized and shown to be potent dual inhibitors of both α-amylase and α-glucosidase, with some exhibiting IC₅₀ values in the low micromolar and even nanomolar range. nih.govnih.gov
Table 3: Glycosidase Inhibition by Selected Thiazole Derivatives
| Enzyme | Compound Class | IC₅₀ Range (µM) | Standard (Acarbose) IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| α-Amylase | Thiazole carbohydrazides | 1.709 - 3.049 | 1.637 | researchgate.netmonash.edu |
| α-Amylase | Benzimidazole-thiazoles | 1.30 - 38.60 | 10.30 | nih.gov |
| α-Glucosidase | Thiazole derivatives | 18.23 - 424.41 | 38.25 | nih.gov |
| α-Glucosidase | Benzimidazole-thiazoles | 2.70 - 42.30 | 9.80 | nih.gov |
| α-Glucosidase | Coumarin-linked thiazoles | 0.14 - 9.38 | Not Reported | nih.gov |
Monoamine Oxidase (MAO) Inhibition (Isoform Selectivity)
Thiazole derivatives, particularly those with a (thiazol-2-yl)hydrazone scaffold, have been extensively investigated as inhibitors of monoamine oxidase (MAO), an enzyme existing in two isoforms, MAO-A and MAO-B. nih.govresearchgate.net Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov
Many synthesized thiazole derivatives show remarkable inhibitory activity, often with a preference for the MAO-B isoform. researchgate.netnih.gov For instance, a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were found to be selective and reversible human MAO-B inhibitors. nih.gov In another study, compounds bearing a dihydroxy moiety on a phenyl ring were the most active against both isoforms, with IC₅₀ values of 0.123 µM for MAO-A and 0.025 µM for MAO-B, demonstrating clear selectivity for MAO-B. nih.gov The selectivity is highly dependent on the substitution pattern on the thiazole and associated rings, allowing for fine-tuning of the inhibitory profile. researchgate.netacs.org
Table 4: Monoamine Oxidase (MAO) Inhibition by Selected Thiazole Derivatives
| Compound Class | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity | Reference |
|---|---|---|---|---|
| Dihydroxy-substituted thiazole (3t) | 0.123 | 0.025 | MAO-B | nih.gov |
| Dihydroxy-substituted thiazole (3j) | 0.134 | 0.027 | MAO-B | nih.gov |
| Benzofuran-thiazolylhydrazone (2l) | 0.07 | Not Reported | MAO-A | acs.org |
| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine derivative (9) | Not Reported | 0.0038 | MAO-B | researchgate.net |
Table of Mentioned Compounds
| Compound Name/Class |
|---|
| 4-(Thiazol-2-yl)butanal |
| Nystatin |
| Acarbose |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine |
| Thiazole-containing triazole |
| Thiazole carbohydrazide |
| Benzimidazole-based thiazole |
| Coumarin-linked thiazole |
| Benzothiazole-triazole |
| (Thiazol-2-yl)hydrazone |
| 4-(3-nitrophenyl)thiazol-2-ylhydrazone |
| Benzofuran-thiazolylhydrazone |
| [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazine |
| 4-Aryl-2-cycloalkylidenhydazinylthiazole |
| Sulfonamides |
| Pyridinyl thiazole |
| 2-Aminothiazole |
| Benzothiazole ethyl urea |
Antioxidant Capacity Evaluations
The thiazole scaffold is frequently incorporated into molecules designed to possess antioxidant properties. nih.govmdpi.com These properties are typically evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals or chelate pro-oxidant metals.
Radical scavenging assays are widely used to assess antioxidant potential. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.comnih.gov In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. mdpi.comnih.gov
Numerous studies have confirmed the radical scavenging capabilities of thiazole derivatives, particularly those bearing phenolic (e.g., catechol or resorcinol) moieties. mdpi.comnih.govmdpi.com These phenolic thiazoles have demonstrated significant scavenging activity against both DPPH and ABTS radicals, with some compounds showing efficacy comparable or superior to standards like ascorbic acid and Trolox. mdpi.comnih.gov For example, a series of thiazolyl–catechol compounds showed potent radical scavenging with IC50 values in the micromolar range. mdpi.com
Table 2: Examples of Radical Scavenging Activity by Thiazole Derivatives
| Compound Type | Assay | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Thiazolyl–catechol derivatives | DPPH | 2.5 - 15.2 | mdpi.com |
| Thiazolyl–catechol derivatives | ABTS | 1.8 - 9.7 | mdpi.com |
| Phenolic Thiazoles | DPPH | Varies (Potent) | nih.gov |
This table is interactive. Click on the headers to sort the data.
The ability of a compound to chelate transition metal ions, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), is another important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive oxygen species through Fenton-type reactions. Thiazole derivatives have been evaluated for their metal-chelating abilities. Assays typically involve measuring the disruption of a colored complex formed between the metal ion and an indicator. For instance, in the Fe²⁺ chelation assay, the formation of the ferrozine-Fe²⁺ complex is monitored. nih.gov Studies on phenolic thiazoles have shown that certain derivatives possess good chelating activity for both Fe²⁺ and Cu²⁺ ions. nih.gov
Anti-inflammatory Investigations (In Vitro Models)
The thiazole ring is a core component of many compounds with anti-inflammatory properties. nih.govwjpmr.com In vitro anti-inflammatory activity is often assessed through assays that measure the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), or by evaluating the inhibition of protein denaturation. frontiersin.orgmdpi.com
Protein denaturation is a well-documented cause of inflammation. mdpi.com Several thiazoline-2-thione derivatives have been shown to inhibit the heat-induced denaturation of bovine serum albumin (BSA), with one compound exhibiting an IC50 value of 21.9 µg/mL, outperforming the standard drug aspirin (IC50 = 22 µg/mL). mdpi.com
Furthermore, many thiazole derivatives have been synthesized and evaluated as direct inhibitors of COX and LOX enzymes. epa.govnih.govfrontiersin.org For example, a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives showed strong inhibition of cyclooxygenase. nih.gov Other research has focused on developing dual COX-2/5-LOX inhibitors, with some thiazole-based molecules demonstrating potent activity against both enzymes, which is considered a promising strategy for developing anti-inflammatory agents with an improved safety profile. epa.govresearchgate.net
Inhibition of Inflammatory Mediators
The overproduction of pro-inflammatory mediators can lead to a variety of chronic inflammatory conditions. nih.gov Thiazole derivatives have been a focus of research for their potential to modulate these inflammatory responses. Studies on various thiazole-containing compounds have demonstrated their ability to inhibit the production and release of key inflammatory cytokines. For instance, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells stimulated with lipopolysaccharide (LPS). nih.gov This suggests that the thiazole scaffold can serve as a basis for the development of new anti-inflammatory agents.
Another study focused on thiazole and thiazolidene-based molecules designed to dually inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. epa.gov The in vitro evaluation of these compounds revealed their potential for an improved anti-inflammatory profile. epa.gov While these findings are promising for the broader class of thiazole derivatives, specific data on the inhibitory effects of this compound on inflammatory mediators remains to be elucidated through dedicated in vitro studies.
Cyclooxygenase (COX) Selectivity Profiling
Cyclooxygenase (COX) enzymes are central to the inflammatory process, with COX-1 being constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. The selectivity of a compound for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov
Research into thiazole derivatives has explored their COX selectivity. For example, a study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives found that their anti-inflammatory activity was based on their strong inhibition of cyclooxygenase. nih.gov The structure-activity relationship indicated that specific substitutions on the benzene and thiazole rings were favorable for inhibitory activity. nih.gov Another investigation into novel thiazole derivatives demonstrated that one compound acted as a non-selective COX-1/COX-2 inhibitor, while another was a selective COX-2 inhibitor. nih.gov
The design of thiazole-based compounds has also aimed to revert COX selectivity in favor of COX-2 by leveraging the size difference between the active sites of the two enzymes. nih.gov While these studies highlight the potential to modulate COX selectivity within the thiazole chemical class, the specific COX-1/COX-2 selectivity profile for this compound has not been reported in the available literature.
Exploration of Other Biological Pathways
Beyond inflammation, the versatile thiazole structure has prompted investigations into its potential role in other therapeutic areas.
Anti-diabetic Potential (Mechanisms on glucose homeostasis)
Thiazole-containing compounds have shown promise in the management of diabetes through various mechanisms affecting glucose homeostasis. In vitro studies on morpholino thiazolyl-2,4-thiazolidinediones demonstrated their ability to increase insulin release in the presence of glucose and enhance glucose uptake. nih.gov Another series of novel 2,4-thiazolidinedione derivatives containing a thiazole ring were tested for their insulinotropic activities, with some compounds showing a significant effect. nih.gov
Furthermore, a study on a novel hydrazine-thiazole derivative evaluated its in vitro antioxidant activity, which is relevant to mitigating oxidative stress associated with diabetes. scielo.brscielo.br While these findings suggest that the thiazole moiety can be incorporated into molecules with anti-diabetic properties, specific in vitro studies are needed to determine if this compound has any effect on glucose homeostasis.
Anti-HIV Activity (In Vitro)
The thiazole ring is a component of some clinically approved drugs, including the anti-HIV agent ritonavir. globalresearchonline.net This has spurred interest in exploring other thiazole derivatives for their potential antiviral activity. Research has shown that certain thiazole-containing compounds can interfere with viral replication. For example, N-acetyl-cysteine and L-2-oxothiazolidine-4-carboxylic acid were found to enhance the contact-dependent growth of HIV in resting peripheral blood mononuclear cells in vitro. nih.gov
While this particular study showed a potentiation of viral growth, it underscores the interaction of thiazole-related structures with viral processes. The development of novel antiviral agents is an active area of research, and the thiazole scaffold continues to be explored. However, there is currently no publicly available in vitro data on the anti-HIV activity of this compound.
Structure Activity Relationship Sar Analysis and Pharmacophore Development
Identification of Key Structural Features for Desired Activity
The molecule 4-(Thiazol-2-yl)butanal can be dissected into three key structural components that are likely crucial for its biological activity: the thiazole (B1198619) ring, the four-carbon aliphatic chain, and the terminal aldehyde group.
The Thiazole Ring: The thiazole ring is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. nih.govnih.gov Its key features include:
Aromaticity and Planarity: The flat, aromatic nature of the thiazole ring allows for potential π-π stacking interactions with biological targets such as enzymes or receptors.
The Butyl Linker: The four-carbon aliphatic chain connecting the thiazole ring to the aldehyde group provides conformational flexibility. This flexibility allows the molecule to adopt different spatial arrangements to fit into a binding pocket. The length of this linker is a critical determinant of activity, as it dictates the distance between the thiazole ring and the aldehyde group, which may interact with different regions of a biological target. In related series of 2-aminothiazole derivatives, the length of alkyl chains has been shown to have diverse effects on biological efficacy. britannica.com
The Terminal Aldehyde Group: Aldehydes are reactive functional groups and their presence can significantly influence the biological profile of a molecule. wikipedia.org
Hydrogen Bonding: The carbonyl oxygen of the aldehyde is a strong hydrogen bond acceptor.
Nucleophilic Attack: The carbonyl carbon is electrophilic and can be susceptible to nucleophilic attack from amino acid residues (like cysteine or lysine) in a protein's active site, potentially leading to covalent bond formation and irreversible inhibition.
Reactivity: The high reactivity of the aldehyde group can also contribute to metabolic instability or off-target effects.
A hypothetical pharmacophore model based on these features would include an aromatic ring feature for the thiazole, a hydrophobic feature for the alkyl chain, and a hydrogen bond acceptor/electrophilic site for the aldehyde group.
Impact of Substituent Electronic and Steric Effects on Potency and Selectivity
The potency and selectivity of this compound could theoretically be modulated by introducing various substituents at different positions on the molecule.
Substituents on the Thiazole Ring:
Electronic Effects: Placing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the thiazole ring would alter its electron density. For instance, an EWG could enhance the acidity of the C-H protons on the ring and influence its interaction with target proteins. In some series of thiazole derivatives, the presence of electron-withdrawing groups has been found to be beneficial for activity. nih.gov
Steric Effects: The introduction of bulky substituents on the thiazole ring could either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance, preventing the molecule from fitting into the active site.
Modifications of the Aliphatic Chain:
Chain Length: As mentioned, altering the length of the alkyl chain would change the distance between the thiazole and aldehyde moieties, which could be critical for optimal interaction with a target.
Introduction of Functional Groups: Introducing functional groups such as hydroxyl or amino groups on the chain could create new hydrogen bonding opportunities. Methyl or other small alkyl groups could explore hydrophobic pockets.
Modification of the Aldehyde Group:
Bioisosteric Replacement: Replacing the aldehyde with other functional groups that can act as hydrogen bond acceptors or electrophiles (e.g., ketone, nitrile, or a small heterocyclic ring) could improve stability while maintaining or improving activity. This is a common strategy in medicinal chemistry to mitigate the potential toxicity associated with aldehydes.
The following table summarizes the potential impact of hypothetical substitutions:
| Position of Substitution | Type of Substituent | Potential Impact on Activity | Rationale |
| Thiazole Ring (C4, C5) | Electron-Withdrawing Group (e.g., -NO2, -CN) | Potentially increase potency | Alters electronic distribution, may enhance binding affinity. |
| Thiazole Ring (C4, C5) | Electron-Donating Group (e.g., -CH3, -OCH3) | Potentially increase or decrease potency | Alters electronic distribution, may affect binding and metabolism. |
| Thiazole Ring (C4, C5) | Bulky Group (e.g., -phenyl) | Potentially decrease potency | Steric hindrance may prevent optimal binding. |
| Aliphatic Chain | Shortening or Lengthening | Potentially increase or decrease potency | Alters the distance between key pharmacophoric features. |
| Aliphatic Chain | Introduction of -OH or -NH2 | Potentially increase potency | Introduces new hydrogen bonding interactions. |
| Terminal Group | Replacement of -CHO with -CN or -C(O)CH3 | Potentially improve stability and selectivity | Reduces reactivity while maintaining key interactions. |
Chirality and Stereoisomeric Effects on Biological Activity
Chirality plays a crucial role in the biological activity of many drugs, as biological targets are themselves chiral. In the case of this compound, the introduction of a chiral center could lead to stereoisomers with significantly different potencies, selectivities, and metabolic profiles.
A chiral center could be introduced by, for example, placing a substituent on the aliphatic chain. For instance, if a methyl group were introduced at the 3-position of the butanal chain, it would create (R)- and (S)-3-methyl-4-(thiazol-2-yl)butanal. These two enantiomers would have identical physical and chemical properties in an achiral environment but would interact differently with a chiral biological target. One enantiomer (the eutomer) might fit perfectly into the binding site, leading to a strong biological response, while the other (the distomer) might have a much weaker interaction or even bind to a different target, potentially causing side effects.
The synthesis of chiral thiazole-containing amino acids has been a subject of research, highlighting the importance of stereochemistry in this class of compounds. wikipedia.org The conformational properties of amino acid residues can be influenced by the presence of a thiazole ring, which can lead to unique, stabilized conformations. creative-proteomics.com This underscores the principle that the three-dimensional arrangement of atoms is critical for biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound and its close analogs were found, QSAR models have been developed for various other classes of thiazole derivatives. ingentaconnect.comresearchgate.netsciforum.net
A hypothetical QSAR study on a series of this compound analogs would involve synthesizing a library of compounds with diverse substituents and measuring their biological activity. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment) which quantify the electronic aspects of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., LogP) which measure the lipophilicity of the molecule.
Topological Descriptors: (e.g., connectivity indices) which describe the branching and connectivity of the atoms in the molecule.
Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical model that relates the descriptors to the biological activity. Such a model could be represented by an equation like:
Biological Activity = c1D1 + c2D2 + c3*D3 + ... + constant
where c represents the coefficients and D represents the different molecular descriptors.
For thiazole derivatives, QSAR studies have often identified descriptors related to hydrophobicity, electronic properties of substituents, and steric factors as being important for predicting activity. For instance, a QSAR study on a series of thiazole derivatives as PIN1 inhibitors identified molar refractivity (MR), LogP, the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological descriptor (J) as important parameters. ingentaconnect.com
A well-validated QSAR model for this compound analogs could then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Computational Chemistry and in Silico Approaches to Molecular Interaction
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug design for predicting the binding mode and affinity of a ligand to a protein's active site.
A comprehensive search for molecular docking studies specifically involving 4-(Thiazol-2-yl)butanal yielded no specific results. While numerous studies perform docking simulations on various thiazole-containing compounds to predict their binding affinity against targets like enzymes and receptors, data detailing the binding energy, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or predicted poses for this compound are absent from the reviewed literature. nih.govniscair.res.innih.govsemanticscholar.org
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is commonly used to calculate properties such as molecular geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ekb.egnih.gov
There are no specific DFT studies published for this compound. Research on other thiazole (B1198619) derivatives often employs DFT to understand their electronic and structural properties, which helps in explaining their reactivity and potential biological activity. ekb.egnih.gov However, without specific studies on this compound, data tables of its electronic and geometric properties derived from DFT calculations cannot be generated.
Molecular Dynamics (MD) Simulations for Dynamic Interactions
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the dynamic behavior of a ligand-receptor complex, assessing its stability and conformational changes.
No published MD simulation studies were found that specifically analyze the dynamic interactions of this compound with any biological target. For related thiazole compounds, MD simulations have been used to validate docking results and to evaluate the stability of the ligand within the binding pocket of a target protein over a period of time. researchgate.net
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models are then used as 3D queries to screen large databases of chemical compounds (virtual screening) to find new molecules with potential activity. nih.gov
A search of the scientific literature did not yield any studies on the development of pharmacophore models based on this compound or its use in virtual screening campaigns. This type of research is common for classes of compounds known to be active against a specific biological target, but it has not been applied to this specific molecule according to available records. nih.gov
Strategic Applications in Chemical Biology and Medicinal Chemistry Lead Discovery
Development as Biochemical Probes
Biochemical probes are essential tools in chemical biology, designed to selectively interact with and report on biological macromolecules or processes. beilstein-journals.org They often feature a reactive group for covalent linkage, a recognition element for a specific target, and a reporter tag (e.g., a fluorophore or affinity handle) for detection. The structure of 4-(Thiazol-2-yl)butanal offers a foundational scaffold that can be elaborated into sophisticated biochemical probes.
The thiazole (B1198619) ring itself can be part of a fluorophore system, as seen in commercial dyes used for DNA labeling and in newly synthesized fluorescent reporters. beilstein-journals.org For instance, specific thiazole derivatives have been engineered to create fluorescent probes for detecting metal ions like Cu²⁺ or for imaging reactive oxygen species in living cells. nih.govresearchgate.net The aldehyde group in this compound serves as a versatile chemical handle. It can be readily modified through reactions such as reductive amination or condensation to attach various reporter tags, including:
Fluorophores: For visualization of cellular targets and processes via fluorescence microscopy.
Biotin tags: For affinity purification and identification of binding partners (Activity-Based Protein Profiling).
Photo-crosslinkers: To permanently link the probe to its biological target upon photoactivation, facilitating target identification.
Furthermore, thiazole-based reporters have been designed with bromine atoms to provide a unique isotopic signature, simplifying their detection and identification in complex biological samples by mass spectrometry. beilstein-journals.org This highlights the adaptability of the thiazole core in creating multi-modal probes. The combination of the biologically relevant thiazole moiety and the reactive aldehyde makes this compound a promising precursor for developing novel probes to investigate biological systems.
| Probe Type | Application | Role of Thiazole Scaffold | Example of Thiazole-Based Probe |
| Fluorescent Probe | In vivo imaging of superoxide (B77818) anion | Part of the core fluorophore structure | Benzothiazole-based red-emitting probe for deep tissue imaging. nih.gov |
| Ion-Sensing Probe | Selective detection of copper ions (Cu²⁺) | Forms a complex with the target ion, leading to a change in fluorescence | Carboxamide-based thiazole derivative for sensitive Cu²⁺ detection. researchgate.net |
| Multi-modal Reporter | Labeling and detection of biomolecules | Core structure of a fluorescent and mass-spectrometry tag | Azide-modified thiazole with bromine for detection by fluorescence and MS. beilstein-journals.org |
Contribution to Novel Chemical Libraries for Screening
High-throughput screening (HTS) of large, diverse chemical libraries is a fundamental strategy in modern drug discovery to identify "hit" compounds that modulate a biological target of interest. The quality of a screening library depends on the structural diversity and drug-like properties of its constituent molecules. Thiazole is considered a versatile building block for generating such libraries due to its established role in pharmacologically active agents. nih.govwisdomlib.org
This compound is an ideal starting material for diversity-oriented synthesis to build novel chemical libraries. Its utility stems from two key features:
The Thiazole Core: This scaffold is a known pharmacophore that interacts with a wide range of biological targets. nih.govmdpi.com Incorporating it into library compounds increases the probability of finding biologically active molecules.
The Aldehyde Handle: The aldehyde group is highly reactive and can participate in a vast number of chemical transformations. This allows for the rapid and efficient attachment of diverse chemical fragments, creating a large library of related but structurally distinct molecules.
For example, the aldehyde can be used in multicomponent reactions, condensations with amines and hydrazines, or as an anchor point for solid-phase synthesis. nih.gov Researchers have synthesized large libraries of thiazole derivatives to screen for various activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.commdpi.com A library built from the this compound scaffold would explore the chemical space around a proven heterocyclic core, making it a valuable resource for screening campaigns aimed at discovering new lead compounds.
| Library Synthesis Approach | Role of this compound | Potential Compound Classes |
| Reductive Amination | Provides the aldehyde component for reaction with a diverse set of primary and secondary amines. | Substituted secondary and tertiary amines. |
| Wittig Reaction | Reacts with various phosphonium (B103445) ylides to generate a wide array of alkenes. | Alkenes with diverse functional groups. |
| Condensation Reactions | Reacts with hydrazines, hydroxylamines, or thiosemicarbazides. nih.gov | Hydrazones, oximes, thiazolidinones, and other heterocycles. |
| Multicomponent Reactions | Serves as the aldehyde input in reactions like the Ugi or Passerini reaction. | Complex, scaffold-diverse molecules. |
Potential for Target Identification and Validation in Disease Pathways
A critical step in drug discovery is the identification and validation of a biological target (e.g., an enzyme or receptor) that plays a causative role in a disease. Small molecules are instrumental in this process; a potent and selective small-molecule inhibitor or activator can be used to probe the function of a target in cellular and animal models, thereby validating it for therapeutic intervention.
The broad spectrum of biological activities reported for thiazole derivatives—including anticancer, antiviral, and antibacterial effects—indicates that this scaffold can interact with a multitude of targets across different disease pathways. jetir.orgwisdomlib.orgmdpi.com Derivatives of this compound, developed as part of a screening library, could be screened against various disease models (e.g., cancer cell lines, pathogenic bacteria) to identify "hit" compounds.
Once a hit is identified, subsequent steps for target identification can include:
In Silico Target Prediction: Computational methods and web servers can predict potential protein targets for a given small molecule based on structural similarity to known ligands. nih.gov This approach has been successfully used to identify putative targets for other thiazole-containing scaffolds. nih.gov
Affinity-Based Proteomics: The hit compound, or an optimized analog derived from this compound, can be converted into a biochemical probe (as described in section 8.1) to isolate its binding partners from cell lysates.
Genetic Approaches: Overexpression or knockdown of a suspected target protein can lead to changes in cellular sensitivity to the compound, providing strong evidence of a direct interaction.
For example, various 2-arylthiazole derivatives have been identified as nanomolar affinity ligands for the CaMKIIα hub domain through screening efforts, validating a novel class of inhibitors for this target. doi.org Similarly, screening of thiazole libraries has led to the identification of compounds with potent cytotoxic activity against cancer cell lines, with subsequent studies identifying specific targets like VEGFR-2. mdpi.comnih.gov Therefore, compounds originating from the this compound scaffold have significant potential to serve as tools for discovering and validating novel drug targets in a range of human diseases.
Advanced Research Methodologies and Future Directions
Green Chemistry Principles in Thiazole (B1198619) Synthesis
The synthesis of thiazole derivatives, including 4-(Thiazol-2-yl)butanal, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. Traditional synthesis methods often rely on hazardous reagents and volatile organic solvents, prompting the development of more eco-friendly alternatives.
Key green chemistry strategies applicable to thiazole synthesis include:
Use of Green Solvents: Replacing conventional solvents with greener alternatives like water, glycerol, and deep eutectic solvents (DESs) is a primary focus. nih.gov These solvents are non-toxic, biodegradable, and often reusable, significantly reducing the environmental footprint of the synthesis process. For instance, the Hantzsch thiazole synthesis, a classical method, can be adapted to proceed in aqueous media or using solvent-free conditions.
Energy-Efficient Methodologies: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools for accelerating reaction rates, improving yields, and reducing energy consumption compared to conventional heating methods. acs.orgfz-juelich.detandfonline.com These techniques often lead to cleaner reactions with fewer byproducts.
Atom Economy and Multi-Component Reactions (MCRs): Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of atom economy. Multi-component reactions, where three or more reactants combine in a single step to form the product, are particularly advantageous in this regard. acs.orgresearchgate.net They offer a streamlined approach to generating molecular diversity while minimizing waste.
Recyclable and Biodegradable Catalysts: The development and use of heterogeneous and reusable catalysts are crucial for sustainable synthesis. Materials like KF/Clinoptilolite nanoparticles and chitosan-based biocatalysts have been successfully employed in thiazole synthesis, offering advantages such as easy separation from the reaction mixture and the ability to be used in multiple reaction cycles. nih.govresearchgate.netnih.gov
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more environmentally responsible and economically viable manner.
High-Throughput Screening Techniques for Derivative Evaluation
High-throughput screening (HTS) is an indispensable tool in modern drug discovery and materials science for rapidly evaluating large libraries of chemical compounds for their biological activity or desired physical properties. For a core structure like this compound, HTS allows for the efficient exploration of its chemical space through the generation and screening of a diverse library of derivatives.
Target-Based vs. Phenotypic Screening:
Two primary approaches are utilized in the HTS of thiazole derivatives:
Target-Based Screening: This approach involves testing compounds against a specific, purified biological target, such as an enzyme or a receptor. For example, a library of this compound derivatives could be screened for their ability to inhibit a particular kinase, like VEGFR-2, which is implicated in cancer. tandfonline.com This method provides direct information about the molecular mechanism of action.
Phenotypic Screening: In this method, compounds are tested for their effects on whole cells or organisms to identify agents that produce a desired phenotype, such as cell death in cancer cells or inhibition of bacterial growth. nih.govresearchgate.net This approach is advantageous as it does not require prior knowledge of a specific target and can uncover novel mechanisms of action.
Assay Formats and Considerations:
A variety of assay formats are employed in HTS, including fluorescence, luminescence, and absorbance-based assays, which are amenable to automation and miniaturization in 96-, 384-, or 1536-well plate formats. When screening thiazole derivatives, it is crucial to be aware of potential issues such as compound reactivity and non-specific inhibition, as some thiazole-containing compounds are known to be "frequent hitters" in screening campaigns. acs.orgnih.gov Follow-up studies are essential to validate initial hits and confirm their mechanism of action.
The data generated from HTS of this compound derivatives can provide valuable structure-activity relationships (SAR), guiding the design of more potent and selective compounds for various therapeutic or technological applications.
Integration of Omics Technologies for Pathway Elucidation
Understanding the mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. Omics technologies, which provide a global view of cellular molecules, are increasingly being integrated to elucidate the biological pathways affected by compounds like this compound.
Genomics: While not directly measuring the effect of a compound, genomic information is foundational. It provides the blueprint of the organism, allowing for the identification of potential drug targets and understanding genetic variations that may influence drug response.
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. By treating cells with this compound and analyzing the changes in the transcriptome, researchers can identify which genes and pathways are up- or down-regulated, offering clues about the compound's mode of action.
Proteomics: Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Quantitative proteomics can be used to identify proteins whose expression levels change in response to treatment with a thiazole derivative. sciepub.com Thermal proteome profiling is another powerful technique to identify direct protein targets of a compound. sciepub.com For example, proteomics studies have been instrumental in identifying the proteasome as a target for certain thiazole antibiotics. acs.orgnih.gov
Metabolomics: This field involves the comprehensive analysis of metabolites within a biological system. By examining the metabolic profile of cells or organisms after exposure to this compound, scientists can identify alterations in metabolic pathways, providing insights into the compound's physiological effects. mdpi.commedmedchem.com The integration of metabolomics with genomics (metabolo-genomics) can also be used to uncover the biosynthetic pathways of natural products containing a thiazole ring.
By integrating data from these different omics levels, a more holistic understanding of the biological effects of this compound and its derivatives can be achieved, facilitating the identification of its mechanism of action and potential therapeutic applications.
Bioavailability and Metabolic Stability Studies (In Vitro)
Before a compound can be considered for in vivo studies, its pharmacokinetic properties, including bioavailability and metabolic stability, must be evaluated. In vitro assays are essential for the early assessment of these parameters for compounds such as this compound.
Metabolic Stability:
The metabolic stability of a compound determines its half-life in the body. Thiazole-containing compounds are known to be metabolized by cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes in the liver. acs.orgfz-juelich.denih.gov Common in vitro models to assess metabolic stability include:
Liver Microsomes: These are subcellular fractions of the liver that contain a high concentration of CYP enzymes. Incubating this compound with rat or human liver microsomes in the presence of necessary cofactors allows for the determination of its rate of metabolism and the identification of its metabolites. nih.gov
Hepatocytes: Primary hepatocytes provide a more complete picture of liver metabolism as they contain both phase I (e.g., CYPs) and phase II (conjugation) enzymes.
The primary metabolic pathways for the thiazole ring include epoxidation, S-oxidation, and N-oxidation. acs.orgresearchgate.netnih.gov Epoxidation, in particular, can lead to the formation of reactive metabolites that may covalently bind to cellular macromolecules, a potential source of toxicity. acs.orgnih.govnih.gov
Bioavailability:
Oral bioavailability is influenced by a compound's solubility and its ability to permeate the intestinal wall. In vitro models to predict these properties include:
Solubility Assays: The kinetic and thermodynamic solubility of this compound can be determined in various buffers to predict its dissolution in the gastrointestinal tract.
Permeability Assays: The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium. By measuring the transport of the compound across a monolayer of Caco-2 cells, its potential for oral absorption can be estimated.
Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for identifying potential liabilities of this compound and its derivatives, allowing for structural modifications to improve their pharmacokinetic profiles.
Exploration of Supramolecular Chemistry and Material Science Applications (e.g., dyes, probes)
The unique electronic and structural properties of the thiazole ring make it an attractive building block for applications in supramolecular chemistry and material science. The ability of the thiazole nitrogen and sulfur atoms to participate in non-covalent interactions, such as hydrogen bonding and metal coordination, allows for the rational design of functional materials.
Fluorescent Dyes and Probes:
Thiazole-containing compounds often exhibit interesting photophysical properties, making them suitable for use as fluorescent dyes and probes. For example, Thiazole Orange and its derivatives are well-known DNA intercalating dyes that show a significant increase in fluorescence upon binding to nucleic acids. This property has been exploited for the development of probes for various biological applications, including cell imaging and the detection of specific biomolecules.
Organic Electronics:
The electron-rich nature of the thiazole ring makes it a useful component in the design of organic electronic materials. Thiazole-based polymers and small molecules have been investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The ability to tune the electronic properties of these materials through chemical modification of the thiazole core and its substituents is a key advantage in this field.
Supramolecular Assemblies:
The directional non-covalent interactions involving the thiazole ring can be harnessed to construct well-defined supramolecular assemblies. These assemblies can take the form of gels, liquid crystals, or discrete nanostructures with potential applications in areas such as drug delivery, catalysis, and sensing.
The exploration of this compound and its derivatives in these areas of material science holds promise for the development of novel functional materials with tailored properties.
Q & A
Q. How to design a multi-step synthesis protocol for this compound with scalability for preclinical trials?
- Methodological Answer :
- Retrosynthetic Analysis : Break down into thiazole core (from thiourea) and butanal side chain (from Grignard reagents).
- Process Chemistry : Optimize steps for minimal purification (e.g., telescoping reactions) and use cost-effective reagents (e.g., FeCl₃ instead of Pd catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
